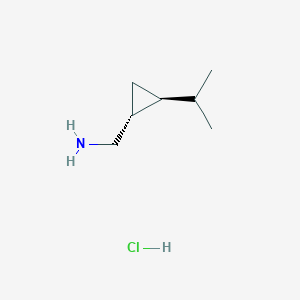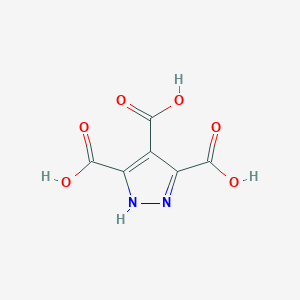
1H-Pyrazole-3,4,5-tricarboxylic acid
Overview
Description
1H-Pyrazole-3,4,5-tricarboxylic acid is a compound that results from the oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole . It is a heterocyclic compound containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Synthesis Analysis
The synthesis of 1H-Pyrazole-3,4,5-tricarboxylic acid involves the oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system . This reaction unexpectedly results in the formation of 1H-Pyrazole-3,4,5-tricarboxylic acid, which is isolated as the acid sodium salt Na(H2O)2H2PTCA .Molecular Structure Analysis
The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .Chemical Reactions Analysis
The main chemical reaction involved in the formation of 1H-Pyrazole-3,4,5-tricarboxylic acid is the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole .Physical And Chemical Properties Analysis
Pyrazole derivatives, including 1H-Pyrazole-3,4,5-tricarboxylic acid, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis and Functionalization
- 1H-pyrazole-3-carboxylic acid derivatives are actively researched for their potential in creating novel compounds. For instance, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid can react with 2,3-diaminopyridine to form corresponding 1H-pyrazole-3-carboxamides, offering insights into the synthetic chemistry of pyrazoles (Yıldırım et al., 2005).
- These compounds have also been explored for the synthesis of azides and triazoles, which are significant in the development of ligands for medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Optimization of Synthesis Methods
- The synthesis process of 1H-pyrazole derivatives, such as 1H-pyrazole-4-carboxylic acid, has been improved to increase yield, demonstrating the ongoing efforts to optimize the production of these compounds (Dong, 2011).
Coordination Chemistry
- Pyrazole-dicarboxylate acid derivatives are useful in the study of coordination and chelation properties, particularly with metal ions like Cu, Co, and Zn. This has implications for the synthesis of mononuclear chelate complexes, which are important in materials science (Radi et al., 2015).
Molecular Interaction Studies
- Theoretical studies have been conducted on pyrazole-based drug molecules, including those derived from 1H-pyrazole-3-carboxylic acid, to understand their interactions and potential as antimicrobial agents (Shubhangi et al., 2019).
Optoelectronic Applications
- Novel oligo-pyrazole-based thin films derived from pyrazole-dicarboxylic acids show promising optical properties, indicating their potential application in optoelectronics (Cetin et al., 2018).
Future Directions
Research on pyrazole derivatives, including 1H-Pyrazole-3,4,5-tricarboxylic acid, continues to focus on preparing this functional scaffold and finding new and improved applications . Future research directions may include new synthesis methods and process optimization, the study on the synthesis and properties of related compounds, the molecular design and synthesis of novel energetic compounds combined with rich-nitrogen groups, and the applied research of 1H-Pyrazole-3,4,5-tricarboxylic acid and its derivatives .
properties
IUPAC Name |
1H-pyrazole-3,4,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-4(10)1-2(5(11)12)7-8-3(1)6(13)14/h(H,7,8)(H,9,10)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGFCJUATZAMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



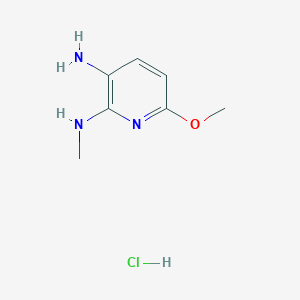
![{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine](/img/structure/B3249508.png)



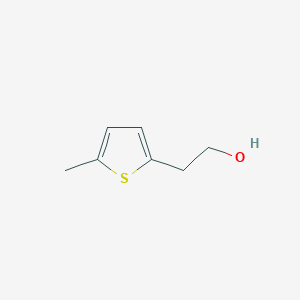
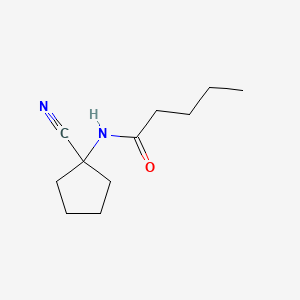


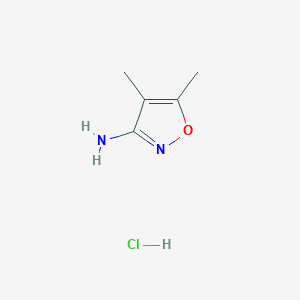
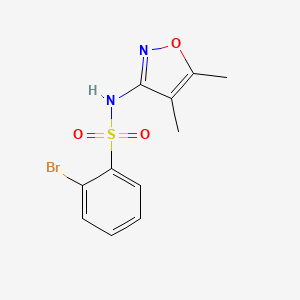
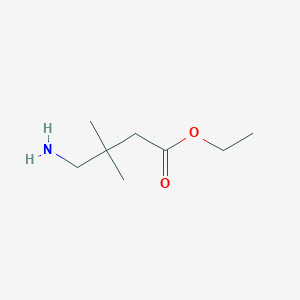
![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)
